molecular formula C8H13N3O4S B14463020 but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine CAS No. 65993-80-8

but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine

Cat. No.: B14463020
CAS No.: 65993-80-8
M. Wt: 247.27 g/mol
InChI Key: HPCFTRPCSRQVBO-UHFFFAOYSA-N
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Description

But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine is a compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These compounds contain exactly two carboxylic acid groups. The compound also features a thiazolidine ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique structure imparts various biological and chemical properties to the compound, making it a subject of interest in multiple fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine typically involves a multi-component reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA). This one-pot synthesis method is efficient and yields high-purity products .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using green chemistry approaches. For instance, the use of FeNi3-ionic liquid (IL) magnetic nanoparticles (MNP) as a catalyst in a solvent-free environment has been shown to produce high yields of the compound. This method is not only environmentally friendly but also cost-effective .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine involves its interaction with various molecular targets and pathways. The thiazolidine ring in the compound can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of specific enzymes, thereby exerting its biological effects. The presence of carboxylic acid groups also allows the compound to participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine is unique due to its combination of a thiazolidine ring and dicarboxylic acid groups. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

65993-80-8

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine

InChI

InChI=1S/C4H9N3S.C4H4O4/c1-6-7-2-3-8-4(7)5;5-3(6)1-2-4(7)8/h5-6H,2-3H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

HPCFTRPCSRQVBO-UHFFFAOYSA-N

Canonical SMILES

CNN1CCSC1=N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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